2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a benzenesulfonamido group attached to a diethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide typically involves the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium. This reaction forms N-(2,3-dimethylphenyl)benzenesulfonamide, which is then treated with diethylacetamide under weak basic aprotic polar organic conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of advanced reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and anti-enzymatic activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of blood sugar levels, making it a potential therapeutic agent for diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dimethylphenyl)benzenesulfonamide: A precursor in the synthesis of the target compound.
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-ethylphenyl)acetamide: A structurally similar compound with potential variations in biological activity.
Uniqueness
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit α-glucosidase and its potential antibacterial activity make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C20H26N2O3S |
---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-10-11-16(3)17(19)4)26(24,25)18-12-8-7-9-13-18/h7-14H,5-6,15H2,1-4H3 |
InChI-Schlüssel |
SXQRBEDRIZEVES-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.